3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a quinoline core, and a thieno ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the synthesis of substituted 2-amino-benzothiazole intermediates, which are then coupled with various substituted cycloalkyl carboxylic acids under amide coupling conditions. This process often utilizes reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, benzothiazole derivatives have been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea: Another benzothiazole derivative with potential biological activity.
2-arylbenzothiazole: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is unique due to its complex structure, which combines multiple pharmacophores. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O2S2/c1-4-17-22-19(13-29(2,3)14-20(22)34)33-28-23(17)24(30)25(37-28)26(35)31-16-9-7-8-15(12-16)27-32-18-10-5-6-11-21(18)36-27/h5-12H,4,13-14,30H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAPYYPMQUYONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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